Exclusive Diagnostic Specificity: Absence of N-(4-Hydroxypentyl) Metabolite After AM-2201 Ingestion Confirmed by Controlled Self-Administration
In a controlled human self-administration study (5 mg pure AM-2201 ingested), the N-(4-hydroxypentyl) metabolite of JWH-018 (CAS 1320363-47-0) was completely absent in both serum and urine samples, whereas N-(5-hydroxypentyl) and carboxylated metabolites of JWH-018 were detected, proving they are formed artifactually or metabolically from AM-2201. This establishes CAS 1320363-47-0 as the only metabolite capable of conclusively distinguishing JWH-018 from AM-2201 consumption [1].
| Evidence Dimension | Detection in urine following controlled human AM-2201 ingestion (5 mg oral dose) |
|---|---|
| Target Compound Data | N-(4-hydroxypentyl) JWH-018 (CAS 1320363-47-0): NOT detected |
| Comparator Or Baseline | N-(5-hydroxypentyl) JWH-018 and carboxylated JWH-018 metabolites: DETECTED in same samples |
| Quantified Difference | Qualitative absence vs. presence; zero false negatives for this metabolite in a controlled self-experiment |
| Conditions | Human self-administration (n=1), 5 mg pure AM-2201 oral ingestion; serum and urine analyzed by LC-MS/MS; findings confirmed in additional urine samples from patients with known AM-2201 or JWH-018 consumption |
Why This Matters
For forensic and clinical laboratories, selecting CAS 1320363-47-0 as a reference standard is essential because it is the only JWH-018 metabolite that provides unambiguous source attribution when AM-2201 co-exposure or misidentification is possible—a scenario increasingly common with emerging synthetic cannabinoid products.
- [1] Hutter M, Moosmann B, Kneisel S, Auwärter V. Characteristics of the designer drug and synthetic cannabinoid receptor agonist AM-2201 regarding its chemistry and metabolism. J Mass Spectrom. 2013;48(7):885-894. View Source
